molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0

5-Chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B1396126
CAS No.: 1260848-61-0
M. Wt: 167.59 g/mol
InChI Key: NUCPBOXXEMRIFH-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-amino-4-chloro-6-methylpyrimidine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-c]pyrimidines with various functional groups .

Scientific Research Applications

5-Chloro-7-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-b]pyridazine: Contains a pyridazine ring fused with an imidazole ring.

    Imidazo[1,2-c]quinazoline: Features a quinazoline ring fused with an imidazole ring.

Uniqueness

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogues .

Biological Activity

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 171.59 g/mol. The presence of chlorine and methyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary based on the biological activity being studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis. This potential makes it a candidate for therapeutic applications in infectious diseases.

Anticancer Activity

In anticancer research, this compound has demonstrated promising results:

  • Cell Proliferation Inhibition : Studies have shown that related compounds exhibit strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50_{50} value of 0.126 μM .
  • Selectivity : The compound displayed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), indicating its potential for targeted cancer therapy .
  • Mechanistic Insights : It has been suggested that the compound can induce apoptosis in cancer cells by increasing caspase-3 levels, which is critical for programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant strains of tuberculosis.
Anticancer ActivityShowed significant inhibition of MDA-MB-231 cell proliferation with an IC50_{50} of 0.126 μM.
Mechanistic StudyInduced apoptosis in cancer cells through caspase activation.

Properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCPBOXXEMRIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717256
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260848-61-0
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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